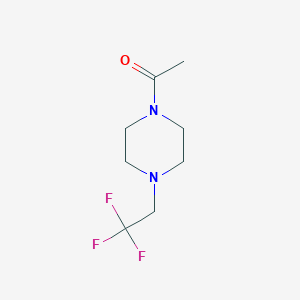
1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanone is a chemical compound with the molecular formula C8H13F3N2O It is characterized by the presence of a trifluoroethyl group attached to a piperazine ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanone typically involves the reaction of 1-(2,2,2-trifluoroethyl)piperazine with ethanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The ethanone group may participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 1-(4-Bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone
- 2,2,2-Trifluoro-1-(3-furyl)ethanol
- (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone
Uniqueness
1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanone is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C8H13F3N2O |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H13F3N2O/c1-7(14)13-4-2-12(3-5-13)6-8(9,10)11/h2-6H2,1H3 |
InChI Key |
BNTBHNHJKRABFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


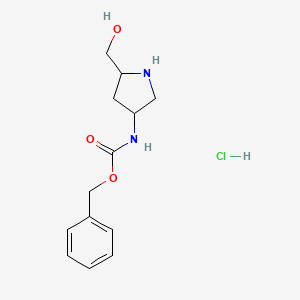
![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12954174.png)
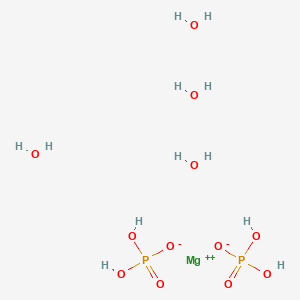
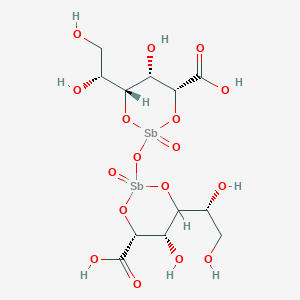
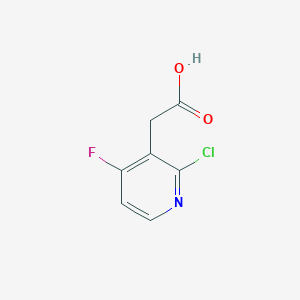
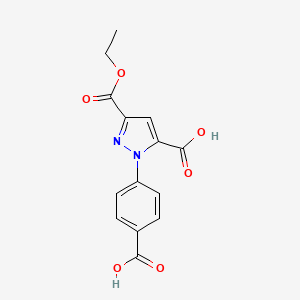
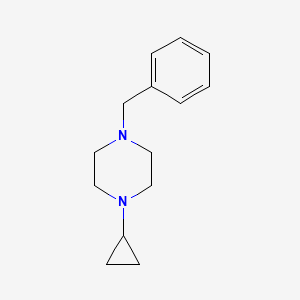
![3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12954216.png)
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12954219.png)
![6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B12954229.png)
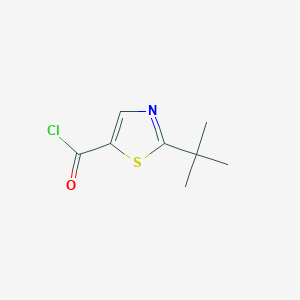
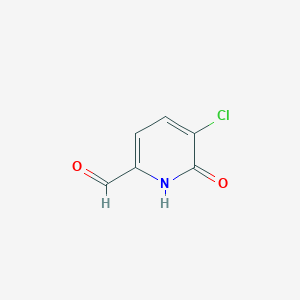
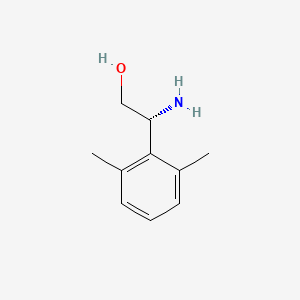
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12954254.png)
